molecular formula C7H7NaS B080081 4-Methylbenzenethiol sodium salt CAS No. 10486-08-5

4-Methylbenzenethiol sodium salt

Cat. No.: B080081
CAS No.: 10486-08-5
M. Wt: 146.19 g/mol
InChI Key: PRORQUQEDGGDQO-UHFFFAOYSA-M
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Description

4-Methylbenzenethiol sodium salt, also known as this compound, is an organic compound with the chemical formula C₇H₇NaS. It is a white crystalline powder that is soluble in water and organic solvents. This compound is a derivative of thiol and is widely used in various chemical reactions due to its nucleophilic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzenethiol sodium salt can be synthesized through several methods. One common method involves the reaction of toluene with sulfur in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs at elevated temperatures (115-130°C) to produce thiocresols, which can then be converted to sodium toluene-p-thiolate .

Another method involves the reaction of aryl halides with sodium alkylthiolates. This nucleophilic substitution reaction is facilitated by the presence of bases and Lewis acids, which activate the sulfur .

Industrial Production Methods: In industrial settings, sodium toluene-p-thiolate is often produced through high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is efficient and yields high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzenethiol sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium toluene-p-thiolate involves its nucleophilic properties. It readily donates electrons to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with cysteine residues in proteins, leading to modifications that affect protein function and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Methylbenzenethiol sodium salt is unique due to its aromatic structure, which provides stability and reactivity that is distinct from aliphatic thiols and thioethers. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

sodium;4-methylbenzenethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRORQUQEDGGDQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146789
Record name Sodium toluene-p-thiolate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10486-08-5
Record name Sodium toluene-p-thiolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium toluene-p-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium toluene-p-thiolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of reactions is Sodium toluene-p-thiolate commonly used for in organic chemistry?

A1: Sodium toluene-p-thiolate is primarily recognized as a strong nucleophile. The provided research highlights its use in nucleophilic substitution reactions with various substrates:

  • Aryl halides: It readily substitutes halogens in aryl halides, as demonstrated by its reaction with p-bromonitrobenzene in dimethylformamide. []
  • Arylhalogenoacetylenes: Studies show its effectiveness in substituting halogens in arylhalogenoacetylenes, yielding 1-p-tolylthio-2-arylacetylenes. Kinetic studies suggest an α-addition–elimination mechanism. []
  • 1,1-diaryl-2-halogenoethylenes: Research indicates that Sodium toluene-p-thiolate participates in nucleophilic substitution reactions with these compounds, displacing chloride or bromide ions to yield 1,1-diaryl-2-arylthioethylenes. [, ]
  • 2-functionalized tropones: It can replace various functional groups in 2-functionalized tropones, with reactivity order influenced by the leaving group's ability to stabilize the transition state. []

Q2: How does the structure of Sodium toluene-p-thiolate contribute to its reactivity?

A2: The high nucleophilicity of Sodium toluene-p-thiolate can be attributed to two main factors:

    Q3: Are there any studies highlighting the mechanism of Sodium toluene-p-thiolate reactions?

    A3: Yes, several studies provide insights into the reaction mechanisms involving Sodium toluene-p-thiolate:

    • Elimination–addition mechanism: Research on the reaction of 3-indolylmethyltrimethylammonium methyl sulphate with Sodium toluene-p-thiolate suggests an elimination–addition mechanism similar to those observed in nucleophilic substitutions of gramine. []
    • σ-Complex formation: Studies investigating its reaction with nitroaryl thioethers propose the formation of a σ-complex (Meisenheimer complex) as an intermediate. This complex subsequently undergoes further reactions, showcasing the diverse reactivity pathways associated with Sodium toluene-p-thiolate. []
    • Direct nucleophilic substitution: In the reaction with 1,1-diaryl-2-halogenoethylenes, kinetic data and the high Hammett ρ constant support a direct nucleophilic substitution mechanism at the vinylic carbon. []

    Q4: Are there alternative reagents to Sodium toluene-p-thiolate for similar reactions?

    A4: Yes, while Sodium toluene-p-thiolate is a potent nucleophile, other sulfur-based nucleophiles can be considered as alternatives:

    • Sodium ethanethiolate: This compound exhibits comparable reactivity to Sodium toluene-p-thiolate, as demonstrated in its reaction with ethyl thiopicrate to form analogous σ-complexes. []
    • Lithium chloride: While significantly less nucleophilic than Sodium toluene-p-thiolate, lithium chloride can participate in chloride exchange reactions with activated 1,1-diaryl-2-halogenoethylenes, albeit at a much slower rate. []

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